Hexahydro-1H-pyrrolizin-1-one hydrobromide
Description
Overview of Bicyclic Nitrogen Heterocycles in Contemporary Chemical Research
Nitrogen-containing heterocyclic compounds are foundational to the field of medicinal chemistry and drug discovery. It is estimated that approximately 60% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen-based heterocycle. nih.govrsc.org This prevalence is attributed to their structural diversity and their ability to engage in crucial biological interactions, such as hydrogen bonding with DNA. nih.govrsc.org
Within this large family, bicyclic nitrogen heterocycles—structures containing two fused rings with at least one nitrogen atom—are particularly prominent. nih.gov These scaffolds are present in a wide array of natural products, including many alkaloids, vitamins, and hormones, which have inspired the development of numerous therapeutic agents. nih.govrsc.orgmdpi.com The rigid, three-dimensional architecture of bicyclic systems provides a well-defined orientation for functional groups, which is a critical factor in designing molecules that can bind selectively to biological targets like enzymes and receptors.
In contemporary research, these scaffolds are considered "privileged structures" because they can serve as a basis for libraries of compounds with diverse biological activities. mdpi.com The development of novel synthetic methods to create and modify these bicyclic systems, such as transition-metal-catalyzed C-H functionalization, is an active area of investigation, enabling the efficient construction of molecules with potential applications in medicine and materials science. nih.gov
Defining the Hexahydro-1H-pyrrolizin-1-one Scaffold and its Salt Forms in Academic Context
The core of the compound is the hexahydro-1H-pyrrolizin-1-one scaffold. This structure is a saturated bicyclic amine, meaning it consists of two fused five-membered rings sharing a nitrogen atom at the bridgehead. wikipedia.org The formal IUPAC name for the parent scaffold is hexahydro-1H-pyrrolizine. wikipedia.org The "-1-one" suffix indicates the presence of a ketone group (a carbon-oxygen double bond) at the first position of the ring system.
Key Structural Features:
Parent Scaffold: Pyrrolizidine (B1209537) (also known as hexahydro-1H-pyrrolizine) wikipedia.org
Molecular Formula (Base): C₇H₁₁NO achemblock.comuni.lu
Core Structure: A bicyclic system composed of two fused five-membered rings with a shared nitrogen atom.
Functional Group: A ketone at position 1.
In an academic and laboratory context, organic bases like the hexahydro-1H-pyrrolizin-1-one scaffold are often converted into their salt forms. The "hydrobromide" designation signifies that the basic nitrogen atom in the pyrrolizidinone structure has been reacted with hydrobromic acid (HBr). This acid-base reaction results in the formation of a crystalline, often more stable, and easier-to-handle solid. The salt form improves the compound's shelf-life and simplifies purification processes such as recrystallization, making it a preferred form for a synthetic starting material or intermediate.
Research Landscape and Strategic Significance of Hexahydro-1H-pyrrolizin-1-one Hydrobromide
The strategic significance of this compound in advanced organic synthesis lies in its utility as a versatile intermediate. The pyrrolizidine core is a key structural motif found in a large class of naturally occurring compounds known as pyrrolizidine alkaloids (PAs). msu.edunih.govmdpi.com While many natural PAs exhibit toxicity, the core pyrrolizidine skeleton is a valuable scaffold for the development of new synthetic compounds with a range of potential pharmacological properties. nih.govmdpi.com
Research in this area often focuses on the synthesis of functionalized pyrrolizidinone and related indolizidinone derivatives. researchgate.netnih.gov Synthetic chemists utilize the hexahydro-1H-pyrrolizin-1-one scaffold as a starting point, modifying its structure to explore structure-activity relationships. The ketone functional group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of new substituents and the construction of more elaborate molecular architectures.
For instance, synthetic strategies may involve reactions at the carbon adjacent to the ketone or the nitrogen atom to build libraries of novel compounds. One-pot, multi-component reactions are often employed to efficiently generate structural diversity around the core scaffold. researchgate.net The development of stereoselective synthetic methods is particularly important, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. nih.gov Therefore, this compound serves as a stable, readily available precursor that provides access to a synthetically important bicyclic framework, facilitating the exploration of new chemical space in drug discovery and organic materials science.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H12BrNO |
|---|---|
Molecular Weight |
206.08 g/mol |
IUPAC Name |
2,3,5,6,7,8-hexahydropyrrolizin-1-one;hydrobromide |
InChI |
InChI=1S/C7H11NO.BrH/c9-7-3-5-8-4-1-2-6(7)8;/h6H,1-5H2;1H |
InChI Key |
ZKSWRYJGDPEUNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)CCN2C1.Br |
Origin of Product |
United States |
Synthetic Methodologies for Hexahydro 1h Pyrrolizin 1 One Hydrobromide and Analogous Pyrrolizine Structures
Foundational Approaches to the Pyrrolizine Ring System Construction
The fundamental challenge in synthesizing hexahydro-1H-pyrrolizin-1-one lies in the efficient construction of the fused bicyclic pyrrolizidine (B1209537) nucleus. Several classical and modern synthetic strategies have been developed to address this, primarily revolving around the formation of one or both of the five-membered rings through cyclization reactions.
Cycloaddition Reactions in Fused Heterocycle Synthesis
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a powerful and convergent approach to the pyrrolizidine skeleton. researchgate.netnih.gov These reactions involve the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile to rapidly assemble the five-membered ring.
One of the most common strategies involves the use of azomethine ylides as the 1,3-dipole. These can be generated in situ from the decarboxylation of α-amino acids, such as proline, upon heating with a carbonyl compound. researchgate.net The resulting azomethine ylide can then react with a suitable alkene or alkyne dipolarophile to construct the pyrrolizidine ring system in a single step. For instance, the reaction of proline and ninhydrin (B49086) with dialkyl acetylenedicarboxylates in alcohols leads to the formation of functionalized dihydro-1H-pyrrolizine derivatives. researchgate.net
Another significant 1,3-dipolar cycloaddition approach utilizes nitrones as the dipole. Cyclic nitrones, often derived from chiral starting materials like tartaric acid, can react with unsaturated lactones or other alkenes to form isoxazolidine-fused bicyclic systems. nih.gov Subsequent chemical transformations, such as N-O bond cleavage and intramolecular cyclization, can then convert these adducts into the desired pyrrolizidine alkaloids. nih.gov
The intramolecular variant of this reaction is also highly effective. For example, alkyl azides can undergo intramolecular cycloadditions with 1,3-dienes that have an electron-donating group to produce 2,3,5,7a-tetrahydro-1H-pyrrolizines. nih.gov
Intramolecular Cyclization Pathways for Hexahydro-1H-pyrrolizin-1-one Formation
Intramolecular cyclization is a cornerstone in the synthesis of the hexahydro-1H-pyrrolizin-1-one core. These methods typically involve the formation of the second five-membered ring from a pre-existing functionalized pyrrolidine (B122466) precursor.
A prominent strategy involves the intramolecular Michael addition. For example, a triple-tandem protocol has been developed that begins with a cross-metathesis reaction, followed by an intramolecular aza-Michael reaction and a subsequent intramolecular Michael addition to construct the pyrrolizidinone skeleton. researchgate.net This approach allows for the generation of three contiguous stereocenters with high levels of diastereo- and enantioselectivity. researchgate.net
Another pathway involves the cyclization of N-substituted pyrrolidine derivatives. For instance, N-phenacyl enaminones derived from pyrrolidin-2-ones can undergo acid-induced cyclization to form dihydro-1H-pyrrolizine derivatives. researchgate.net Similarly, a short synthetic route to optically active 2-substituted hexahydro-1H-pyrrolizin-3-ones starts from Boc-protected proline. The key steps are a Wittig reaction and catalytic hydrogenation, followed by the cleavage of the Boc protecting group and a final intramolecular cyclization to yield the desired hexahydro-1H-pyrrolizinone. whiterose.ac.uk
Reductive and Oxidative Cyclizations
Reductive and oxidative cyclization methods provide alternative routes to the pyrrolizidine ring system, often involving radical or transition-metal-catalyzed processes.
Reductive cyclization pathways can be employed to form the bicyclic structure. For instance, a double reductive cyclization protocol has been explored for the synthesis of pyrrolizidines and related alkaloids. researchgate.net In the biosynthesis of pyrrolizidine alkaloids, an oxidative process is key. Homospermidine is oxidized to 4,4´-iminodibutanal, which then undergoes a cyclization cascade, likely enzyme-mediated, to form the pyrrolizidine core. nih.gov This natural pathway highlights the potential of oxidative transformations in constructing the ring system. A subsequent reduction step then leads to the final alkaloid structure. nih.gov
In synthetic chemistry, radical-mediated cyclizations have been demonstrated. The radical-mediated addition of tributyltin hydride to a suitable precursor can lead to the formation of diastereoisomeric pyrrolizidines. nih.gov Subsequent cleavage of an N-O bond, if present, can yield the corresponding hydroxypyrrolizidine. nih.gov
Stereoselective and Enantioselective Synthesis of Hexahydro-1H-pyrrolizin-1-one Derivatives
Given the chiral nature of most biologically active pyrrolizidine alkaloids, the development of stereoselective and enantioselective synthetic methods is of paramount importance. These strategies aim to control the absolute and relative stereochemistry of the multiple stereocenters within the hexahydro-1H-pyrrolizin-1-one scaffold.
Chiral Pool Strategies for Pyrrolizine Scaffold Assembly
The chiral pool provides a collection of readily available, enantiopure natural products that can serve as starting materials for complex target molecules. L-proline is a particularly valuable member of the chiral pool for the synthesis of pyrrolizidine alkaloids due to its inherent five-membered ring and defined stereochemistry.
A notable example is the synthesis of optically pure hexahydro-1H-pyrrolizin-3-one from Boc-L-prolinal (derived from L-proline). whiterose.ac.uk This synthesis utilizes a Horner-Wadsworth-Emmons olefination, followed by hydrogenation and lactamization, effectively transferring the chirality from proline to the final product. whiterose.ac.uk Similarly, proline can be used to generate azomethine ylides for 1,3-dipolar cycloaddition reactions, where the stereochemistry of the proline starting material influences the stereochemical outcome of the cycloadduct. researchgate.net
Other chiral pool starting materials, such as tartaric acid, can be used to synthesize chiral cyclic nitrones for diastereoselective 1,3-dipolar cycloadditions, leading to enantiomerically enriched pyrrolizidine alkaloids. nih.gov
Asymmetric Catalysis in Hexahydro-1H-pyrrolizine Construction
Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, allowing for the creation of chiral molecules from achiral or racemic precursors through the use of a chiral catalyst.
A significant advancement is the development of a catalytic asymmetric double (1,3)-dipolar cycloaddition reaction. nih.govnih.gov Using a chiral silver catalyst, such as one derived from AgOAc and (S)-QUINAP, enantioenriched pyrrolizidines can be prepared in a single step from simple starting materials. nih.gov This method can create multiple stereogenic centers with high levels of enantio- and diastereoselectivity. nih.govnih.gov
Organocatalysis has also emerged as a potent tool. Chiral phosphoric acids, such as TRIP-derived catalysts, have been successfully employed in the enantioselective intramolecular aza-Michael reaction of conjugated amides to produce pyrrolizidinone scaffolds with excellent enantioselectivities. researchgate.net Another organocatalytic approach involves the enantioselective N-allylation of N-silyl pyrrole (B145914) latent nucleophiles with allylic fluorides, followed by hydrogenation and diastereoselective Friedel-Crafts cyclization to access enantioenriched substituted 2,3-dihydro-1H-pyrrolizin-1-ones.
The table below summarizes selected asymmetric catalytic approaches to pyrrolizidine and pyrrolizidinone synthesis, highlighting the catalyst, reaction type, and stereochemical outcome.
Table 1: Asymmetric Catalytic Methods in Pyrrolizidine Synthesis
| Catalyst System | Reaction Type | Product Type | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
|---|---|---|---|
| Chiral Silver Complex (AgOAc / (S)-QUINAP) | Double (1,3)-Dipolar Cycloaddition | Highly Substituted Pyrrolizidines | High ee and dr |
| (R)-TRIP-derived Phosphoric Acid | Intramolecular aza-Michael Reaction | Pyrrolizidinone Scaffolds | Excellent enantioselectivities |
| Lewis Base (e.g., Chiral Amine) | N-Allylation / Friedel-Crafts Cyclization | 2,3-dihydro-1H-pyrrolizin-1-ones | High enantiomeric enrichment |
Diastereoselective Control in Ring-Forming Reactions
Achieving high diastereoselectivity is critical in the synthesis of complex molecules like pyrrolizidine alkaloids, which can possess multiple stereocenters. Control over the relative stereochemistry during the formation of the heterocyclic rings is paramount for obtaining the desired biologically active isomer.
Several strategies are employed to achieve this control. One common approach involves the stereoselective reduction of a ketone or enone precursor. For instance, in the synthesis of the natural alkaloid (+)-alexine, a key step involves the diastereoselective reduction of an enone using Sodium borohydride (B1222165) and Cerium(III) chloride (Luche reduction). kib.ac.cnnih.gov This method allows for the precise installation of a hydroxyl group with a specific stereochemistry.
Another powerful technique is the 1,3-dipolar cycloaddition reaction, which can form the pyrrolidine ring with a high degree of stereocontrol. bohrium.com Enantioselectively catalyzed 1,3-dipolar cycloadditions have been developed that yield cycloadducts with excellent enantio- and diastereoselectivity, providing a robust pathway to chiral pyrrolizidine-inspired compounds. figshare.com Similarly, the synthesis of trans-2,5-disubstituted pyrrolidines, precursors to certain alkaloids, has been achieved through the silver(I)-catalyzed cyclization of specific allenic oximes, which generates isomerically pure cyclic nitrones for subsequent stereoselective cycloaddition.
Furthermore, intramolecular cyclization reactions can be guided by existing stereocenters in the precursor molecule. An enantioselective N-allylation of N-silyl pyrrole latent nucleophiles, followed by a diastereoselective Friedel-Crafts cyclization, provides an efficient route to access enantioenriched substituted 2,3-dihydro-1H-pyrrolizin-1-ones. nih.gov
Table 1: Examples of Diastereoselective Reactions in Pyrrolizidine Synthesis
| Reaction Type | Reagents/Catalysts | Key Feature | Reference |
|---|---|---|---|
| Ketone Reduction | NaBH₄/CeCl₃ (Luche Reduction) | Diastereoselective formation of a hydroxyl group. | kib.ac.cnnih.gov |
| 1,3-Dipolar Cycloaddition | Chiral Catalysts | Excellent enantio- and diastereoselectivity in ring formation. | figshare.com |
| Friedel-Crafts Cyclization | Lewis Acid | Diastereoselective ring closure guided by existing stereocenter. | nih.gov |
| Iminyl Radical Cyclization | Microwave Irradiation | Can exhibit high diastereoselectivity in certain cases. | nsf.gov |
Advanced Synthetic Techniques for Pyrrolizine Scaffold Derivatization
Modern synthetic chemistry offers a toolkit of advanced methods that have been successfully applied to the synthesis and functionalization of the pyrrolizine core, enabling rapid access to diverse molecular libraries.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. tandfonline.commdpi.com They provide a powerful strategy for the rapid assembly of complex heterocyclic structures like pyrrolizines. researchgate.net
A common MCR approach for building the pyrrolizine scaffold is the [3+2] cycloaddition reaction of an azomethine ylide with a suitable dipolarophile. researchgate.net For example, a one-pot, three-component synthesis of spirooxindole-pyrrolizidine analogues involves the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from L-proline and isatin (B1672199), with various β-nitrostyrenes. nih.gov Similarly, a four-component cascade protocol has been reported for the synthesis of spiro indeno[1,2-b]quinoxaline-pyrrolizines from ninhydrin, phenylenediamine, proline, and nitrostyrene (B7858105) derivatives. rsc.org These methods are often highly regio- and stereoselective. rsc.org
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While direct coupling reactions on the fused pyrrolizine core are less common, the functionalization of pyrrole precursors using transition metals is a key strategy for building substituted pyrrolizines. organic-chemistry.orgorganic-chemistry.org
Palladium, Ruthenium, and Iron catalysts have been used to synthesize β-substituted pyrroles in a general route starting from the diallylation of amines, followed by ring-closing metathesis and subsequent aromatization. organic-chemistry.org This sequence is atom-economical, producing only water and ethene as byproducts. organic-chemistry.org Other methods involve the use of Zinc or Rhodium catalysts to convert dienyl azides into polysubstituted pyrroles at room temperature. organic-chemistry.org These functionalized pyrroles can then undergo intramolecular cyclization to form the desired pyrrolizine structure. researchgate.net The C–H bond functionalization of the pyrrole scaffold itself represents another avenue for introducing diversity before the final ring closure. rsc.org
To accelerate and optimize the synthesis of pyrrolizine derivatives, chemists have turned to enabling technologies like microwave irradiation and flow chemistry.
Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times, often from hours to minutes, while also improving yields and reducing side product formation. researchgate.net This technology has been successfully applied to various steps in pyrrolizine synthesis. For example, the one-pot, three-component 1,3-dipolar cycloaddition for preparing spirooxindole-pyrrolizidines can be rapidly achieved under microwave irradiation. nih.gov Microwave-promoted 5-exo-trig iminyl radical cyclizations have also been established as a convenient method for forging pyrroline (B1223166) rings endowed with diverse functionality. nsf.gov
Flow Chemistry: Flow chemistry involves performing reactions in a continuous stream through a tube or pipe, rather than in a flask. youtube.com This approach offers superior control over reaction parameters, enhanced safety when dealing with hazardous intermediates, and the potential for automation and multi-step "telescoped" synthesis without intermediate purification. syrris.jpresearchgate.netthieme-connect.de The multi-step synthesis of alkaloid natural products has been demonstrated in a continuous flow process, where material is passed through packed columns containing immobilized reagents and catalysts. syrris.jp This paradigm transforms conventional batch synthesis into a dynamic, automated system, allowing for the rapid and efficient production of complex molecules. syrris.jp
Precursor Chemistry and Starting Material Design for Hexahydro-1H-pyrrolizin-1-one Synthesis
A large number of syntheses begin with readily available chiral precursors, a strategy known as the "chiral pool" approach. L-proline and its derivatives, such as 4-hydroxyproline, are among the most common starting materials. nih.gov Their inherent chirality and pre-formed five-membered ring make them ideal building blocks for constructing the pyrrolizidine skeleton. For example, azomethine ylides for cycloaddition reactions are frequently generated in situ from the reaction of proline with a carbonyl compound like isatin or ninhydrin. researchgate.netnih.gov
Acyclic precursors are also widely used, requiring the formation of both five-membered rings during the synthesis. nih.gov Intramolecular cyclization is a key strategy in these approaches. Common methods include the cyclization of N-acyliminium ion precursors, which can be generated from α-amino acids. bohrium.com Another approach involves a three-step sequence starting from the [2+2] cycloaddition of chloro amides to alkenes, followed by lactam synthesis and intramolecular N-alkylation to yield the pyrrolizidinone core. thieme-connect.com Diallyl amines have also been employed as precursors, which, upon reaction with alkyllithium reagents and diethyl carbonate, can form the pyrrolizidine skeleton in a one-pot process. rsc.org
Table 2: Common Precursors for Hexahydro-1H-pyrrolizin-1-one Synthesis
| Precursor Type | Specific Example(s) | Key Synthetic Strategy | Reference |
|---|---|---|---|
| Chiral Cyclic | L-Proline, 4-Hydroxyproline | 1,3-Dipolar Cycloaddition (via Azomethine Ylide) | researchgate.netnih.govnih.gov |
| Acyclic Amine | Diallyl amines | One-pot lithiation and cyclization with diethyl carbonate. | rsc.org |
| Acyclic Amino Acid | α-Amino Acids | Intramolecular cyclization via N-acyliminium ions. | bohrium.com |
| Acyclic Amide | Chloro amides and Alkenes | [2+2] Cycloaddition followed by intramolecular N-alkylation. | thieme-connect.com |
Structural Elucidation and Stereochemical Analysis of Hexahydro 1h Pyrrolizin 1 One Hydrobromide
High-Resolution Spectroscopic Characterization Techniques
High-resolution spectroscopy offers a powerful, non-destructive means to probe the molecular framework of Hexahydro-1H-pyrrolizin-1-one hydrobromide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are paramount in defining the connectivity and stereochemistry of the molecule in solution.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For a molecule like this compound, one-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the number and types of protons and carbons. However, for a complete and unambiguous assignment of all atoms and the determination of their spatial relationships, advanced two-dimensional (2D) NMR experiments are indispensable.
Due to the limited availability of specific experimental NMR data for this compound in the scientific literature, the following discussion is based on established principles and data from closely related pyrrolizidine (B1209537) and pyrrolizidinone structures. The protonation of the bridgehead nitrogen by hydrobromic acid is expected to induce significant downfield shifts for adjacent protons and carbons compared to the free base, a key feature to be observed in the spectra.
The expected ¹H and ¹³C NMR chemical shifts for the core structure can be predicted based on analogous systems. For instance, in related pyrrolizidinone derivatives, the protons alpha to the carbonyl group and the nitrogen atom typically resonate at lower fields.
Table 1: Predicted ¹H NMR Chemical Shifts for the Hexahydro-1H-pyrrolizin-1-one Moiety (Note: These are hypothetical values based on similar structures and are for illustrative purposes. Actual values may vary.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-2 | 2.5 - 2.8 | m | - |
| H-3 | 1.9 - 2.2 | m | - |
| H-5 | 3.2 - 3.5 | m | - |
| H-6 | 2.0 - 2.3 | m | - |
| H-7 | 2.1 - 2.4 | m | - |
| H-7a | 3.8 - 4.1 | m | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for the Hexahydro-1H-pyrrolizin-1-one Moiety (Note: These are hypothetical values based on similar structures and are for illustrative purposes. Actual values may vary.)
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (C=O) | 170 - 175 |
| C-2 | 35 - 40 |
| C-3 | 25 - 30 |
| C-5 | 45 - 50 |
| C-6 | 28 - 33 |
| C-7 | 30 - 35 |
| C-7a | 60 - 65 |
Two-Dimensional NMR Correlation Experiments
To establish the precise connectivity of the atoms within the this compound molecule, a series of 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For the pyrrolizidinone core, COSY correlations would be expected between adjacent protons, for example, between H-2 and H-3, and along the five-membered ring systems (e.g., H-5 with H-6, H-6 with H-7, and H-7 with H-7a). This allows for the mapping of the proton network throughout the bicyclic system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. By combining the information from the ¹H and ¹³C NMR spectra, the HSQC spectrum allows for the unambiguous assignment of each carbon resonance.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. Protons that are close in space, even if they are not directly bonded, will show a cross-peak in the NOESY spectrum. This is crucial for determining the relative stereochemistry of the molecule, such as the cis or trans fusion of the two rings and the relative orientation of substituents. For Hexahydro-1H-pyrrolizin-1-one, NOESY would be critical in establishing the stereochemistry at the C-7a bridgehead position.
Computational NMR Chemical Shift Prediction and Validation
In conjunction with experimental data, computational methods can be a powerful tool for structural elucidation. By employing quantum mechanical calculations, it is possible to predict the NMR chemical shifts for a proposed structure. These predicted values can then be compared with the experimental data to validate the structural assignment. Discrepancies between the predicted and experimental shifts can indicate an incorrect structural or stereochemical assignment. For complex molecules, this correlative approach significantly increases the confidence in the final structure.
X-ray Crystallography for Definitive Absolute Stereochemistry
While NMR provides excellent information about the structure in solution, X-ray crystallography offers an unparalleled level of detail for the solid state. This technique can provide the precise three-dimensional coordinates of every atom in the molecule, thereby offering a definitive determination of bond lengths, bond angles, and, most importantly, the absolute stereochemistry.
Table 3: Representative Crystallographic Data for a Related Bicyclic Lactam (Note: This is example data from a different but structurally related molecule to illustrate the type of information obtained from X-ray crystallography.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 10.123(3) |
| c (Å) | 9.876(2) |
| β (°) | 105.43(2) |
| Volume (ų) | 823.4(4) |
| Z | 4 |
Vibrational Spectroscopy for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes.
For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam. This peak is typically observed in the range of 1650-1700 cm⁻¹. The exact position of this band can provide clues about the ring strain and any hydrogen bonding interactions. The presence of the N-H⁺ stretch from the protonated amine would be expected in the region of 2400-2800 cm⁻¹, often appearing as a broad band. C-H stretching vibrations for the aliphatic portions of the molecule would be observed around 2850-3000 cm⁻¹.
Table 4: Expected Vibrational Frequencies for this compound (Note: These are typical frequency ranges for the specified functional groups.)
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |
| N-H⁺ | Stretching | 2400 - 2800 | Medium, Broad |
| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium to Strong |
| C=O (lactam) | Stretching | 1650 - 1700 | Strong |
| C-N | Stretching | 1020 - 1250 | Medium |
Mass Spectrometry Techniques for Structural Confirmation (excluding basic compound identification)
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₇H₁₁NO·HBr), HRMS would confirm the expected molecular formula.
Beyond molecular weight determination, tandem mass spectrometry (MS/MS) experiments can provide valuable structural information through the analysis of fragmentation patterns. By subjecting the molecular ion to collision-induced dissociation, a characteristic set of fragment ions is produced. The fragmentation of cyclic ketones and nitrogen-containing compounds often follows predictable pathways. For the Hexahydro-1H-pyrrolizin-1-one cation (after loss of HBr), characteristic fragmentation would likely involve cleavage of the bonds alpha to the carbonyl group and the nitrogen atom. Analysis of these fragmentation pathways can help to confirm the connectivity of the bicyclic ring system. For instance, a common fragmentation for cyclic ketones is the loss of CO. The presence of nitrogen would also influence the fragmentation, often leading to stable nitrogen-containing fragment ions.
Reaction Mechanisms and Chemical Reactivity of Hexahydro 1h Pyrrolizin 1 One Hydrobromide
Mechanistic Pathways in Pyrrolizine Ring Transformations
The transformation of the pyrrolizine ring in hexahydro-1H-pyrrolizin-1-one hydrobromide can proceed through several mechanistic pathways, primarily dictated by the reactivity of the carbonyl group and the ring nitrogen.
Nucleophilic Reactivity at the Carbonyl Center and Ring Nitrogen
The carbonyl group in the lactam ring is a key site for nucleophilic attack. The polarization of the carbon-oxygen double bond renders the carbonyl carbon electrophilic, making it susceptible to attack by a wide range of nucleophiles. This can lead to the opening of the five-membered lactam ring. The general mechanism involves the initial formation of a tetrahedral intermediate, which can then collapse, leading to ring cleavage.
The nucleophilicity of the ring nitrogen is significantly attenuated in the hydrobromide salt due to the protonation of the nitrogen by hydrobromic acid. The lone pair of electrons on the nitrogen is engaged in a bond with a proton, rendering it largely non-nucleophilic. However, under basic conditions, deprotonation can occur, restoring the nucleophilic character of the nitrogen and allowing it to participate in reactions such as N-alkylation or N-acylation.
Protonation Equilibria and the Role of Hydrobromide Counterion
The hydrobromide salt of hexahydro-1H-pyrrolizin-1-one exists in a protonation equilibrium in solution. The tertiary amine nitrogen is the primary site of protonation due to its higher basicity compared to the amide nitrogen or the carbonyl oxygen. The equilibrium position is dependent on the solvent and the pH of the medium.
Alpha-Functionalization Reactions Adjacent to the Carbonyl Group
The carbon atom alpha to the carbonyl group is susceptible to functionalization through the formation of an enolate or enol intermediate. Under basic conditions, a proton can be abstracted from the alpha-carbon to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, such as alkyl halides or aldehydes, leading to alpha-alkylation or alpha-aldol reactions, respectively.
Under acidic conditions, the formation of an enol can occur. While less nucleophilic than an enolate, the enol can still react with strong electrophiles. The regioselectivity of enolate or enol formation can be influenced by steric and electronic factors within the bicyclic ring system.
Rearrangement Reactions Involving the Hexahydro-1H-pyrrolizine Skeleton
The strained bicyclic skeleton of hexahydro-1H-pyrrolizine-1-one can be prone to rearrangement reactions, particularly under conditions that generate reactive intermediates such as carbocations or radicals. While specific rearrangements for this exact compound are not extensively documented, analogous bicyclic systems are known to undergo skeletal rearrangements to relieve ring strain or to form more stable structures.
For instance, Wagner-Meerwein type rearrangements could occur if a carbocation is generated on the ring, leading to a change in the ring structure. Radical-initiated rearrangements are also a possibility, where the initial formation of a radical on the carbon skeleton can trigger a cascade of bond-breaking and bond-forming events, resulting in a rearranged product. The specific nature of these rearrangements would be highly dependent on the reaction conditions and the position of the initial reactive intermediate.
Investigation of Regioselectivity and Stereospecificity in Chemical Reactions
The regioselectivity and stereospecificity of reactions involving hexahydro-1H-pyrrolizin-1-one are critical aspects of its chemical reactivity. The fused bicyclic structure imposes significant steric constraints, which can direct incoming reagents to attack from a specific face of the molecule.
Regioselectivity refers to the preference for reaction at one site over another. For example, in alpha-functionalization reactions, the formation of the enolate could be favored at one of the two alpha-carbons, leading to a specific constitutional isomer as the major product. This selectivity is influenced by factors such as the acidity of the alpha-protons and steric hindrance around each site.
Stereospecificity relates to the stereochemical outcome of a reaction. Due to the rigid conformation of the bicyclic system, nucleophilic attack on the carbonyl carbon or electrophilic attack on an enolate intermediate is often stereoselective, leading to the preferential formation of one stereoisomer over another. The approach of the reagent is typically favored from the less sterically hindered face of the molecule.
| Reaction Type | Potential Regioselectivity | Potential Stereoselectivity |
| Nucleophilic Addition to Carbonyl | N/A | Attack from the less hindered face |
| Alpha-Alkylation | Preferential enolate formation | Diastereoselective alkylation |
| Reduction of Carbonyl | N/A | Formation of a specific diastereomeric alcohol |
Computational Modeling of Reaction Intermediates and Transition States
Computational modeling, using methods such as Density Functional Theory (DFT), can provide valuable insights into the reaction mechanisms of this compound. These theoretical calculations can be used to model the structures and energies of reactants, intermediates, transition states, and products.
By calculating the activation energies for different possible reaction pathways, computational models can predict the most likely mechanism for a given transformation. For instance, the transition state for the nucleophilic attack on the carbonyl carbon can be modeled to understand the stereochemical outcome of the reaction. Similarly, the relative energies of different possible enolate intermediates can be calculated to predict the regioselectivity of alpha-functionalization reactions.
Computational studies can also elucidate the role of the hydrobromide counterion by modeling its interaction with the pyrrolizidinone core and its influence on the energies of intermediates and transition states. Such studies can provide a detailed, atomistic understanding of the factors that control the reactivity and selectivity of this complex molecule.
Theoretical and Computational Studies on Hexahydro 1h Pyrrolizin 1 One Hydrobromide
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement (conformation) and the distribution of electrons (electronic structure) within a molecule. The pyrrolizine scaffold, characterized by its fused five-membered rings, can adopt several conformations. The non-planar nature of these saturated rings, a phenomenon known as "pseudorotation," results in multiple low-energy shapes. researchgate.net
Key parameters derived from these calculations include bond lengths, bond angles, and dihedral angles, which define the molecule's geometry. The electronic structure is described by molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.
Table 1: Illustrative Conformational Energy Data This table presents hypothetical data to illustrate the output of quantum chemical calculations for different conformations of a pyrrolizine ring system.
| Conformation | Relative Energy (kcal/mol) | Dihedral Angle (N-C1-C2-C3) | Key Feature |
| Endo-pucker | 0.00 | -35.2° | One ring puckered towards the bridgehead nitrogen |
| Exo-pucker | +1.54 | +38.1° | One ring puckered away from the bridgehead nitrogen |
| Twisted | +3.20 | -15.7° | Both rings adopt a twisted conformation |
| Planar (Transition State) | +8.50 | 0.0° | A high-energy state between puckered forms |
Density Functional Theory (DFT) Applications in Pyrrolizine Chemistry
Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com It is particularly well-suited for studying the electronic properties and reactivity of heterocyclic molecules like pyrrolizine derivatives. researchgate.netnih.gov DFT calculations can provide a detailed picture of the electron density distribution, which is fundamental to a molecule's chemical behavior. mdpi.com
For Hexahydro-1H-pyrrolizin-1-one hydrobromide, DFT methods would be used to optimize the molecular geometry and calculate various electronic properties. nih.gov The calculated electrostatic potential surface, for example, can reveal regions of positive and negative charge, highlighting the electrophilic and nucleophilic sites within the molecule. The protonated nitrogen atom would be a clear center of positive potential, attracting the bromide anion and other nucleophiles. The carbonyl group (C=O) also introduces significant polarity, with the oxygen atom being a site of negative potential.
Furthermore, DFT is employed to calculate the energies of the HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov These calculations are critical for understanding how the pyrrolizine scaffold might interact with biological molecules or participate in chemical reactions.
Table 2: Representative DFT-Calculated Electronic Properties for a Pyrrolizine Scaffold This table shows typical electronic property data that can be generated using DFT calculations.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.8 eV | Indicates electron-donating capability |
| LUMO Energy | +1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 8.0 eV | Correlates with chemical stability and reactivity |
| Dipole Moment | 3.5 D | Measures overall molecular polarity |
| Total Energy | -450.12 Hartrees | Provides a measure of the molecule's thermodynamic stability |
Molecular Dynamics Simulations of Pyrrolizine Scaffold Interactions
While quantum chemical methods describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule. researchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts over time. mdpi.com
For the pyrrolizine scaffold, MD simulations are instrumental in understanding its behavior in a biological context. For instance, a simulation could place this compound in a box of water molecules to study its solvation and dynamic stability. mdpi.com More complex simulations could investigate the interaction of the pyrrolizine scaffold with a protein target, such as an enzyme or a receptor. nih.gov Computational studies have used MD simulations to explore the binding of pyrrolizine derivatives to various proteins, providing insights into their potential mechanisms of action. researchgate.net
A typical MD simulation involves defining a force field (e.g., OPLS, AMBER) that describes the forces between atoms, solvating the molecule in a periodic boundary box, and running the simulation for a sufficient time (nanoseconds to microseconds). Analysis of the resulting trajectory can yield information on binding stability (via Root Mean Square Deviation, RMSD), specific intermolecular interactions (like hydrogen bonds), and the free energy of binding. mdpi.com
Table 3: Typical Parameters for a Molecular Dynamics Simulation Setup
| Parameter | Description | Typical Value/Setting |
| Force Field | A set of parameters to calculate potential energy | OPLS-2005, AMBER, CHARMM |
| Solvent Model | Representation of the solvent environment | TIP3P or SPC/E water model |
| System Size | Dimensions of the simulation box | 10 Å x 10 Å x 10 Å cube |
| Ensemble | Thermodynamic conditions being simulated | NVT (constant Number of particles, Volume, Temperature) |
| Simulation Time | Duration of the simulation | 100 nanoseconds |
| Time Step | Integration time step for Newton's equations | 2 femtoseconds |
Prediction of Spectroscopic Parameters and Reactivity Profiles
Computational methods are highly effective at predicting spectroscopic data, which can aid in the identification and characterization of molecules. DFT calculations can be used to predict vibrational frequencies corresponding to infrared (IR) spectra. mdpi.com By analyzing the computed vibrational modes, specific peaks in an experimental IR spectrum can be assigned to the stretching or bending of particular bonds, such as the C=O stretch of the ketone group or the N-H stretch of the protonated amine.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are valuable for interpreting experimental NMR spectra and confirming the structure of a synthesized compound. For more complex analyses, computational chemistry can rationalize mass spectrometry (MS) fragmentation patterns. For example, a study on the pyrrolizidine (B1209537) alkaloid retronecine (B1221780) used DFT to compute the reaction pathways for its fragmentation in a mass spectrometer, successfully explaining the observed ion peaks. researchgate.net
Reactivity profiles can also be predicted. By analyzing the outputs of quantum chemical calculations, such as the distribution of frontier molecular orbitals (HOMO/LUMO) and atomic charges, researchers can predict how a molecule will behave in a chemical reaction. For the pyrrolizine scaffold, these calculations can identify which atoms are most susceptible to attack by nucleophiles or electrophiles, providing a theoretical basis for its observed chemical reactivity and biological activity. researchgate.net
Table 4: Correlation of Predicted vs. Experimental Data for a Pyrrolizidine Alkaloid Based on the approach used for retronecine, this table illustrates how computational data can be used to interpret experimental results. researchgate.net
| Spectroscopic Data | Predicted Parameter (Computational) | Experimental Observation | Interpretation |
| Mass Spectrometry | Fragmentation Pathway Energy Barrier | m/z peaks at 111, 94, 80 | The calculated low-energy barriers confirm a plausible mechanism for the formation of the observed fragment ions. |
| IR Spectroscopy | Vibrational Frequency at 1750 cm⁻¹ | Strong absorption peak at ~1745 cm⁻¹ | Assigned to the C=O stretching vibration of the ketone functional group. |
| ¹³C NMR Spectroscopy | Calculated Chemical Shift: 205 ppm | Resonance at 208 ppm | Corresponds to the carbonyl carbon atom. |
Hexahydro 1h Pyrrolizin 1 One Hydrobromide As a Strategic Intermediate and Synthetic Scaffold
Utility in the Construction of Complex Fused Heterocyclic Architectures
The rigid bicyclic structure of hexahydro-1H-pyrrolizin-1-one hydrobromide makes it an attractive starting material for the synthesis of a variety of complex fused heterocyclic architectures. The presence of a reactive lactam functionality and multiple stereocenters provides opportunities for diverse chemical transformations and the generation of molecular complexity.
The pyrrolizidine (B1209537) skeleton is the core structural motif of a large family of naturally occurring compounds known as pyrrolizidine alkaloids. nih.gov These alkaloids exhibit a wide range of biological activities, and their synthesis has been a long-standing goal for organic chemists. nih.gov this compound can be envisioned as a key precursor for accessing the core structures of various pyrrolizidine alkaloids.
The lactam functionality can be selectively reduced to the corresponding amine, providing access to the basic pyrrolizidine core. Further functionalization of the pyrrolizidine ring system can then be achieved through various synthetic methodologies, including C-H activation and functionalization, to introduce substituents at specific positions. rsc.org For instance, the synthesis of functionalized pyrrolizidines can be achieved through intramolecular 1,3-dipolar cycloaddition reactions of azomethine ylides, a strategy that could be adapted from precursors derived from the subject compound. researchgate.net
Table 1: Examples of Pyrrolizidine Alkaloids and their Core Structures
| Alkaloid Name | Core Structure | Key Structural Features |
|---|---|---|
| Retronecine (B1221780) | Dihydropyrrolizine | Unsaturated necine base with two hydroxyl groups |
| Heliotridine | Dihydropyrrolizine | Epimer of retronecine |
| Platynecine | Pyrrolizidine | Saturated necine base with two hydroxyl groups |
This table presents a selection of pyrrolizidine alkaloids, highlighting the diversity of the core structures that could potentially be accessed from intermediates like hexahydro-1H-pyrrolizin-1-one.
The pyrrolizidine scaffold can serve as a template for the construction of other related polycyclic systems, such as the octahydroindolizine (B79230) (indolizidine) core. Indolizidine alkaloids represent another significant class of natural products with diverse biological activities. nih.gov Synthetic strategies involving ring expansion or rearrangement of the pyrrolizidine nucleus could provide a pathway to these more complex heterocyclic systems.
For example, tandem reactions, such as conjugate addition followed by ring expansion, have been utilized to synthesize medium-ring lactams and macrocyclic peptide mimetics from cyclic imides. nih.gov A similar strategy could potentially be applied to derivatives of hexahydro-1H-pyrrolizin-1-one to access expanded ring systems. Furthermore, catalytic cascade reactions are powerful tools for the rapid construction of complex polycyclic systems from simple precursors. researchgate.net The development of a catalytic hydrogenation cascade, for instance, has been shown to be an efficient one-pot synthesis of saturated N-heterocycles. researchgate.net
Development of Chemical Libraries via Derivatization of the Pyrrolizine Scaffold
The pyrrolizidine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. scilit.comnih.gov This makes hexahydro-1H-pyrrolizin-1-one an ideal starting point for the development of chemical libraries for drug discovery. The functional handles present on the molecule, particularly the lactam, allow for a variety of chemical modifications to generate a diverse set of compounds.
Derivatization can be achieved through several approaches:
Modification of the lactam: The carbonyl group can be subjected to nucleophilic addition, reduction, or conversion to a thio-lactam. The nitrogen atom can be N-alkylated or N-acylated.
Functionalization of the bicyclic core: Introduction of substituents on the carbon framework of the pyrrolizidine rings can be achieved through methods like C-H functionalization. rsc.org
Ring-opening and subsequent diversification: The lactam ring can be opened to yield a linear amino acid derivative, which can then be further modified and cyclized to form new heterocyclic systems.
Encoded combinatorial chemistry provides a powerful method for the synthesis and screening of large libraries of compounds. nih.gov By attaching the hexahydro-1H-pyrrolizin-1-one scaffold to a solid support, a split-and-pool synthesis strategy could be employed to generate a large library of diverse pyrrolizidine derivatives for high-throughput screening against various biological targets.
Applications in the Synthesis of Organo-Platinum Complexes and Related Inorganic-Organic Hybrids
The nitrogen atom in the pyrrolizidine core of hexahydro-1H-pyrrolizin-1-one can act as a ligand to coordinate with metal ions, opening up possibilities for the synthesis of organometallic complexes. Platinum complexes, in particular, have been extensively studied for their anticancer properties. nih.govnih.govwku.edu The synthesis of platinum(II) complexes with bicyclic amine ligands has been an area of active research. researchgate.net
By reducing the lactam of hexahydro-1H-pyrrolizin-1-one to the corresponding diamine, a bidentate ligand can be generated. This ligand could then be reacted with a platinum precursor, such as potassium tetrachloroplatinate(II), to form a stable organo-platinum complex. The steric bulk and stereochemistry of the pyrrolizidine ligand could influence the biological activity and toxicity profile of the resulting platinum complex. The synthesis of platinum complexes with 2-aminomethylpyrrolidine derivatives has demonstrated that the nature of the carrier ligand significantly impacts antitumor activity. nih.gov
Table 2: Key Parameters in the Design of Platinum Anticancer Complexes
| Parameter | Description | Potential Influence of Pyrrolizidine Ligand |
|---|---|---|
| Ligand Stereochemistry | The spatial arrangement of atoms in the ligand. | The chiral centers in the pyrrolizidine core could lead to stereospecific interactions with biological targets. |
| Ligand Bulk | The size of the ligand. | The bicyclic nature of the pyrrolizidine ligand could provide steric hindrance, potentially altering DNA binding and cellular uptake. |
| Ligand Lipophilicity | The fat-solubility of the ligand. | Modifications to the pyrrolizidine scaffold could be used to tune the lipophilicity of the complex, affecting its pharmacokinetic properties. |
| Leaving Group | The group that is displaced upon binding to the biological target. | While not part of the pyrrolizidine ligand itself, the nature of the leaving group is a critical determinant of reactivity. |
This table outlines important considerations in the design of platinum-based anticancer agents and how a ligand derived from hexahydro-1H-pyrrolizin-1-one could influence these parameters.
Intermediate for the Preparation of Advanced Heterocyclic Building Blocks (e.g., 2-oxopyrrolidine compounds)
Hexahydro-1H-pyrrolizin-1-one can serve as a precursor for the synthesis of other valuable heterocyclic building blocks, such as functionalized 2-oxopyrrolidine (γ-lactam) derivatives. The 2-oxopyrrolidine ring is a common structural motif in many biologically active compounds. researchgate.net
One potential synthetic route involves the selective cleavage of one of the C-N bonds of the bicyclic lactam. Ring-opening reactions of N-bridgehead bicyclic lactams can be challenging due to the strain associated with these systems. clockss.orgnih.gov However, under specific conditions, such as acid or base catalysis, or through transition-metal-mediated transformations, it may be possible to achieve regioselective ring opening. For example, regiospecific β-lactam ring-opening/recyclization reactions have been achieved using a superacid catalyst system. rsc.org A similar approach could potentially be explored for the transformation of hexahydro-1H-pyrrolizin-1-one into functionalized monocyclic or bicyclic systems containing a 2-oxopyrrolidine moiety. The synthesis of bicyclic pyrrolidine (B122466) derivatives from readily available starting materials highlights the potential for creating complex scaffolds from simpler precursors. repec.orgbiomedres.usresearchgate.net
Perspectives and Future Directions in Hexahydro 1h Pyrrolizin 1 One Hydrobromide Research
Innovations in Sustainable and Green Synthetic Methodologies
The development of environmentally benign synthetic processes is a paramount goal in modern chemistry. For the synthesis of pyrrolizine and related heterocyclic structures, several innovative strategies are being pursued to minimize waste, reduce energy consumption, and avoid hazardous materials.
One promising area is the adoption of solvent- and promoter-free reaction conditions. Research has demonstrated that polyfunctionalized pyrroles can be synthesized in high yields through the reaction of β-nitroacrylates with β-enaminones at room temperature without the need for any solvent or catalyst. rsc.org This approach offers significant advantages in terms of reduced environmental impact and simplified product purification.
Another significant advancement is the use of flow chemistry, which replaces traditional batch processing with continuous-flow reactors. syrris.jp A multi-step synthesis of the alkaloid natural product (±)-oxomaritidine has been successfully demonstrated using a flow process that links seven separate synthetic steps into a single continuous sequence. syrris.jp This methodology utilizes immobilized reagents, catalysts, and scavengers packed into columns, allowing for precise control over reaction conditions, rapid optimization, and minimal manual handling. syrris.jp The benefits include enhanced efficiency, reduced waste generation, and the avoidance of extensive work-up procedures, representing a new paradigm for the assembly of complex molecules like those based on the pyrrolizine core. syrris.jp
These green methodologies are pivotal for the future production of Hexahydro-1H-pyrrolizin-1-one hydrobromide and its derivatives, aligning chemical synthesis with principles of sustainability.
Advancements in Catalytic Systems for Enantioselective Pyrrolizine Synthesis
The biological activity of chiral molecules like those containing the pyrrolizine core is often dependent on their specific stereochemistry. Consequently, the development of catalytic systems that can control the three-dimensional arrangement of atoms during synthesis—a process known as enantioselective synthesis—is a major research focus.
Significant progress has been made in using various catalysts to achieve high levels of stereocontrol in pyrrolizine synthesis. Isothiourea catalysis, particularly with catalysts like benzotetramisole, has proven highly effective for the enantioselective synthesis of cis-pyrrolizine carboxylate derivatives. nih.govrsc.orghw.ac.uk This method proceeds through an intramolecular Michael addition-lactonisation and ring-opening sequence, delivering products with outstanding stereocontrol. nih.gov
Other catalytic systems have also been successfully employed. For instance, chiral silver catalysts can be used to prepare enantioenriched pyrrolizidines from readily available starting materials in a one-flask reaction. researchgate.net Furthermore, highly efficient copper(I)-catalyzed enantioselective [3+2] cycloaddition reactions have been developed to access functionalized pyrrolizidine (B1209537) scaffolds. researchgate.netacs.org More recently, palladium(II)-catalyzed cascade reactions of internal alkynes have been established for the divergent synthesis of pyrrolizine- and indolizine-fused heterocycles in good yields. acs.org These cascade processes are noted for their high efficiency, atom economy, and ability to generate molecular complexity rapidly. acs.org
The next step in this field will be to expand these synthetic strategies to selectively synthesize specific enantiomers of a wider range of natural alkaloids and their analogues. asiaresearchnews.com
| Catalyst System | Reaction Type | Key Advantages |
| Isothiourea (e.g., Benzotetramisole) | Intramolecular Michael Addition-Lactonisation | Outstanding stereocontrol (>95:5 dr, >98:2 er), excellent yields. nih.govrsc.org |
| Chiral Silver(I) Catalysts | 1,3-Dipolar Cycloaddition | One-flask synthesis from inexpensive materials, variety of substitution patterns. researchgate.net |
| Chiral Copper(I) Complexes | [3+2] Cycloaddition | Excellent enantio- and diastereoselectivity, access to functionalized scaffolds. researchgate.netacs.org |
| Palladium(II) Catalysts | Cascade Functionalization of Alkynes | High skeletal diversity, broad substrate scope, high step and atom economy. acs.org |
Exploration of Novel Reactivity Modes for Enhanced Chemical Diversification
To explore the full potential of the pyrrolizine scaffold, researchers are investigating novel ways to modify its structure, a process known as chemical diversification. This allows for the creation of a library of related compounds, which can be screened for various biological activities. A key strategy in this area is the late-stage functionalization of a common intermediate, enabling rapid access to a diverse range of drug-like molecules. asiaresearchnews.comnih.gov
A significant breakthrough has been the use of C–H bond functionalization. rsc.orgresearchgate.net This approach directly converts strong carbon-hydrogen bonds into new chemical bonds, offering a more atom- and step-economical route to new derivatives compared to traditional methods that require pre-functionalized starting materials. For example, diversely functionalized pyrrolizines have been synthesized from N-alkoxycarbamoyl pyrroles through a C–H bond activation-initiated cascade process. rsc.orgresearchgate.net A notable innovation in this area is the use of an N-alkoxycarbamoyl unit that acts as a "transferable and transformable directing group," guiding the reaction and then being incorporated into the final product in a useful way. rsc.org
This concept of divergent synthesis from a common precursor is a powerful tool. By making simple, one-step changes to a stable advanced intermediate, a variety of structurally distinct alkaloids can be synthesized. asiaresearchnews.com Such strategies are crucial for medicinal chemistry, as they facilitate the exploration of structure-activity relationships and the discovery of novel drug candidates. acs.orgnih.gov
Interdisciplinary Approaches Integrating Computational Design with Experimental Synthesis
The integration of computational chemistry with experimental synthesis is accelerating the discovery and development of new molecules and reactions. This interdisciplinary approach allows researchers to design molecules and predict their properties in silico before committing resources to laboratory work. nih.gov
In the context of pyrrolizine synthesis, computational studies have been instrumental in understanding reaction mechanisms and the origins of stereoselectivity. For the isothiourea-catalyzed enantioselective synthesis of pyrrolizines, computational modeling was used to probe the factors responsible for the high stereocontrol observed. nih.govhw.ac.ukresearchgate.net These studies predicted that the formation of the observed cis-stereoisomer is both kinetically and thermodynamically favored, providing valuable insight that can guide future catalyst and reaction design. nih.govhw.ac.uk
Fragment-based virtual library design and screening are other powerful computational tools. These methods can identify promising molecular scaffolds that are predicted to bind to a specific biological target. nih.gov This in silico design process can guide the synthesis of focused libraries of compounds, such as novel pyrrolizines, for biological evaluation. nih.govnih.gov The synergy between computational prediction and experimental validation represents a powerful, modern approach to chemical research, enabling a more rational and efficient path toward new functional molecules based on the this compound framework.
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing Hexahydro-1H-pyrrolizin-1-one hydrobromide?
Methodological Answer:
- Synthesis : Utilize nucleophilic substitution or cyclization reactions under controlled anhydrous conditions. For example, describes analogous heterocyclic compounds synthesized via coupling reactions with tetrazole intermediates under reflux in ethanol, catalyzed by acetic acid. Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to brominating agent) to optimize yield .
- Characterization :
- X-ray Diffraction (XRD) : Use SHELX or ORTEP-III (with a graphical interface) for crystallographic refinement. highlights SHELXL for small-molecule refinement, ensuring precise determination of bond lengths and angles .
- Spectroscopy : Employ H/C NMR to confirm the hydrobromide salt formation (e.g., downfield shifts in protons adjacent to the bromide ion) and FT-IR for functional group validation (e.g., C=O stretching at ~1700 cm) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Refer to Safety Data Sheets (SDS) for pyrrolizidine derivatives (), which mandate:
- Immediate removal of contaminated clothing and thorough decontamination with ethanol-water mixtures.
- Use of fume hoods and PPE (nitrile gloves, lab coats, goggles) to prevent inhalation or dermal exposure due to its 95% purity and potential irritancy .
- Storage : Store in amber glass vials at 2–8°C under inert gas (argon) to prevent hygroscopic degradation .
Advanced: How can researchers resolve contradictions in solubility and stability data for this compound under varying experimental conditions?
Methodological Answer:
- Solubility Profiling : Conduct parallel experiments in polar (e.g., water, methanol) and non-polar solvents (e.g., BnOH, chloroform) using UV-Vis spectrophotometry. demonstrates reduced aqueous solubility of hydrobromide salts compared to free bases, attributed to ionic interactions; replicate this with controlled pH adjustments (e.g., 2–10) to assess salt dissociation .
- Stability Analysis :
Advanced: What experimental frameworks are suitable for investigating the neuropharmacological mechanisms of this compound?
Methodological Answer:
- In Vitro Assays :
- Acetylcholinesterase (AChE) Inhibition : Adapt fluorometric protocols (e.g., Ellman’s method) with galantamine hydrobromide ( ) as a positive control. Use IC calculations to compare potency .
- Receptor Binding Studies : Employ radioligand displacement assays (e.g., H-Nicotine for nicotinic receptors) in neuronal cell lines, normalizing data to protein concentration via Bradford assays.
- In Vivo Models : Design dose-response studies in rodents using Morris water maze or passive avoidance tests, with pharmacokinetic sampling (plasma/tissue extraction via HPLC-MS) to assess blood-brain barrier penetration .
Advanced: How can impurity profiling and quantification be systematically performed for this compound?
Methodological Answer:
- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and PDA detection (210–400 nm). Reference and , which describe impurity analysis for hydrobromide salts via gradient elution (e.g., 0.1% TFA in water/acetonitrile, 5–95% over 30 min) .
- Quantitative NMR (qNMR) : Integrate H NMR peaks of impurities (e.g., residual solvents like DMSO) against an internal standard (e.g., maleic acid) for <0.1% limit of quantification (LOQ) .
- Mass Spectrometry : Perform HRMS (ESI+) to identify degradation products (e.g., dehydrobromination fragments) with m/z accuracy <5 ppm .
Advanced: What computational tools are recommended for molecular docking studies involving this compound’s interactions with biological targets?
Methodological Answer:
- Docking Software : Use AutoDock Vina or Schrödinger Suite, parameterizing the hydrobromide salt’s partial charges via Gaussian 16 (B3LYP/6-31G* level). ’s SHELX refinement ensures accurate 3D coordinates for ligand preparation .
- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess binding stability (e.g., RMSD <2 Å). Include explicit solvent models (TIP3P water) and counterions for physiological relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
